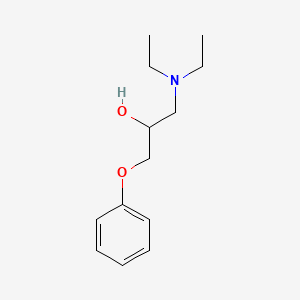

1-(Diethylamino)-3-phenoxypropan-2-ol

概要

説明

1-(Diethylamino)-3-phenoxypropan-2-ol: is an organic compound that belongs to the class of beta-adrenergic agonists It is characterized by the presence of a diethylamino group, a phenoxy group, and a propanol backbone

準備方法

Synthetic Routes and Reaction Conditions: 1-(Diethylamino)-3-phenoxypropan-2-ol can be synthesized through a multi-step process involving the reaction of diethylamine with epichlorohydrin, followed by the introduction of a phenoxy group. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to dissolve the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions: 1-(Diethylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of various substituted phenoxy derivatives.

科学的研究の応用

Chemical Properties and Structure

Chemical Formula : C₁₃H₁₉N₁O₂

Molecular Weight : 221.30 g/mol

CAS Number : 15288-08-1

The compound's structure features a diethylamino group and a phenoxypropanol moiety, which contribute to its reactivity and biological activity.

Pharmaceutical Development

1-(Diethylamino)-3-phenoxypropan-2-ol has been explored for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.

- Case Study : A study investigated the compound's effectiveness against cancer cell lines. The results indicated that it could induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

The compound exhibits various biological activities, including antimicrobial and antioxidant properties.

- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of certain pathogenic microorganisms. It was found to disrupt microbial cellular processes through the release of volatile organic compounds (VOCs) .

- Antioxidant Properties : In vitro assays demonstrated that the compound effectively scavenges free radicals, reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage and may have implications for age-related diseases .

Cosmetic Applications

Due to its skin-compatible properties, this compound is being explored in cosmetic formulations.

- Formulation Studies : The compound has been incorporated into topical formulations aimed at enhancing skin hydration and improving the overall sensory experience of cosmetic products. Its role as an emulsifier and stabilizer has been highlighted in formulation research .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of microbial cellular processes | |

| Antioxidant | Scavenging free radicals | |

| Apoptosis Induction | Induction of cell death in cancer cells |

Table 2: Potential Applications in Various Fields

| Field | Application | Notes |

|---|---|---|

| Pharmaceuticals | Anticancer agent | Induces apoptosis in tumor cells |

| Biology | Antimicrobial agent | Effective against specific pathogens |

| Cosmetics | Skin care formulations | Enhances hydration and sensory properties |

作用機序

The mechanism of action of 1-(Diethylamino)-3-phenoxypropan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates the G-protein coupled receptor signaling pathway, leading to the activation of adenylate cyclase. This results in an increase in cyclic adenosine monophosphate (cAMP) levels, which subsequently activates protein kinase A (PKA). The activation of PKA leads to various cellular responses, including smooth muscle relaxation and increased heart rate.

類似化合物との比較

1-(Diethylamino)-2-phenoxyethanol: Similar structure but with a shorter carbon chain.

1-(Diethylamino)-3-phenoxybutan-2-ol: Similar structure but with a longer carbon chain.

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group on the phenoxy ring.

Uniqueness: 1-(Diethylamino)-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups and its ability to interact with beta-adrenergic receptors. The presence of both the diethylamino and phenoxy groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

生物活性

1-(Diethylamino)-3-phenoxypropan-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a diethylamino group and a phenoxypropanol moiety. This configuration contributes to its pharmacological properties, influencing its interaction with various biological targets.

The compound exhibits its biological effects primarily through modulation of neurotransmitter systems and ion channels. It has been shown to interact with:

- Chloride channels : Influencing neuronal excitability and potentially providing anticonvulsant effects.

- Voltage-gated potassium channels (KV10.1) : This interaction is significant due to the role of KV10.1 in cancer cell proliferation, making it a target for anticancer therapies.

Anticonvulsant Activity

Research indicates that this compound demonstrates anticonvulsant properties. In a study assessing its efficacy in preventing seizures, the compound showed protective effects in various seizure models, including:

- Maximal Electroshock (MES) Test : The compound provided significant protection against induced seizures.

- Pentylenetetrazole (PTZ) Test : It also demonstrated efficacy in this model, suggesting its potential as an anticonvulsant agent .

Anticancer Potential

The compound's interaction with KV10.1 channels suggests a potential role in cancer treatment. Studies have shown that inhibition of KV10.1 can reduce tumor growth in various cancer cell lines, including breast and pancreatic cancers. The selectivity towards cancer cells while sparing normal cells is a critical aspect of its therapeutic profile .

Data Table: Biological Activity Summary

Case Study 1: Anticonvulsant Efficacy

In a controlled study, this compound was administered to rats subjected to induced seizures. The results indicated a dose-dependent reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Cancer Cell Proliferation

Another study focused on the compound's effect on KV10.1 expressing cancer cells. Results showed that treatment with this compound led to significant reductions in cell viability and proliferation rates compared to untreated controls, suggesting its utility as an anticancer drug candidate.

特性

IUPAC Name |

1-(diethylamino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOQQJTXORYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287383 | |

| Record name | 1-(diethylamino)-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15288-08-1 | |

| Record name | NSC50772 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(diethylamino)-3-phenoxypropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。